molecular formula C10H11BrO3 B1274419 2-(3-Bromo-4-ethoxyphenyl)acetic acid CAS No. 777-66-2

2-(3-Bromo-4-ethoxyphenyl)acetic acid

Cat. No.: B1274419
CAS No.: 777-66-2
M. Wt: 259.1 g/mol
InChI Key: JTAXFPLSLBPYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-ethoxyphenyl)acetic acid typically involves the bromination of 4-ethoxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The bromination reaction is followed by purification steps, such as recrystallization or column chromatography, to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield while minimizing the environmental impact of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxylic acid group.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

2-(3-Bromo-4-ethoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-Chloro-4-ethoxyphenyl)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(3-Bromo-4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

2-(3-Bromo-4-ethoxyphenyl)acetic acid is unique due to the presence of both bromine and ethoxy substituents, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-bromo-4-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAXFPLSLBPYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.